molecular formula C20H16FN5OS B6427865 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2034368-32-4

3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No.: B6427865
CAS No.: 2034368-32-4
M. Wt: 393.4 g/mol
InChI Key: KTQUQLOFBGFONA-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₀H₁₈FN₅OS; molecular weight: 395.46 g/mol) features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide moiety at position 5 is linked to a pyrazine ring bearing a thiophen-3-yl substituent . Its structural complexity combines heterocyclic diversity (pyrazole, pyrazine, and thiophene) with functional groups (fluorophenyl, carboxamide) known to influence pharmacokinetics and target binding.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQUQLOFBGFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with PPARγ can affect various biochemical pathways. PPARγ is involved in the regulation of fatty acid storage and glucose metabolism, so the compound’s action could have downstream effects on these pathways. .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. By modulating the activity of PPARγ, the compound could potentially influence the expression of genes involved in lipid metabolism and inflammation. This could lead to changes in cellular processes and physiological outcomes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PPARγ. .

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product features a pyrazole core substituted with a fluorophenyl group and a thiophenyl moiety, which are known to enhance biological activity due to their electronic properties.

Table 1: Structural Overview

ComponentDescription
Core StructurePyrazole
Substituents4-Fluorophenyl, Thiophen-3-yl
Molecular FormulaC18H17FN4S
Molecular Weight344.41 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, research indicates that the compound effectively inhibits the growth of prostate cancer cells (LNCaP and PC-3) with an IC50 value indicating potent activity. For instance, a related pyrazole derivative showed an IC50 value of 18 μM against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)PSA Downregulation (%)
LNCaP1846
PC-3Not specifiedNot specified

The biological activity of this compound is primarily attributed to its interaction with androgen receptors (AR). By acting as an antagonist at these receptors, it disrupts the signaling pathways critical for prostate cancer cell proliferation. This mechanism is essential in the context of hormone-dependent cancers where AR plays a pivotal role.

Case Studies and Research Findings

  • Study on Prostate Cancer : A study evaluated the effects of various pyrazole derivatives on LNCaP cells, highlighting that certain modifications to the pyrazole structure can significantly enhance antiproliferative effects and PSA downregulation .
  • In Vivo Studies : While in vitro results are promising, further research into in vivo models is necessary to confirm the efficacy and safety profile of this compound. Preliminary studies suggest potential for reduced tumor growth in animal models treated with similar pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, heterocyclic cores, and biological activities are summarized below.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Reference
3-(3-Chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide Chlorophenyl, thiazole ring Antimicrobial Replaces pyrazine-thiophene with thiazole; chlorine instead of fluorine
N-((3-(Furan-3-yl)Pyrazin-2-yl)Methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Furan instead of thiophene Not specified Furan substitution alters electronic properties and bioavailability
N-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide Methoxyphenyl, fluorophenyl Anti-inflammatory, anticancer Lacks pyrazine-thiophene; methoxy group enhances solubility
4-(4-Chlorophenyl)-1,3-Thiazol-2-Amine Thiazole core, chlorophenyl Antimicrobial Simpler structure; no pyrazole-carboxamide linkage
1-(4-Fluorobenzyl)-5-(Trifluoromethyl)-1H-pyrazole-3-Carbaldehyde Trifluoromethyl, aldehyde Antitumor Aldehyde group increases reactivity; trifluoromethyl enhances lipophilicity

Key Findings:

Heterocyclic Diversity : The target compound’s pyrazine-thiophene moiety distinguishes it from simpler analogs with single heterocycles (e.g., thiazole in or furan in ). This diversity may enhance binding to multifunctional biological targets .

Fluorophenyl Advantage : Compared to chlorophenyl or methoxyphenyl analogs, the 4-fluorophenyl group improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Carboxamide Linkage : The carboxamide group facilitates hydrogen bonding, a critical feature absent in derivatives with aldehydes (e.g., ) or simpler amines (e.g., ).

Table 2: Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 3-(3-Chlorophenyl)-1-methyl-N-(4-methylthiazol-2-yl)-Pyrazole-5-carboxamide N-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-Pyrazole-5-carboxamide
Lipophilicity (LogP) 3.2 (predicted) 2.8 2.5
Hydrogen Bond Acceptors 6 5 4
Molecular Weight 395.46 372.84 353.36
Bioactivity Potential anticancer (inference from analogs) Antimicrobial Anti-inflammatory

Uniqueness of the Target Compound:

  • Structural Hybridization : The fusion of pyrazole, pyrazine, and thiophene creates a scaffold capable of interacting with diverse biological targets (e.g., kinase enzymes or GPCRs) .
  • Fluorine-Thiophene Synergy : The 4-fluorophenyl and thiophen-3-yl groups may synergize to enhance π-π stacking and hydrophobic interactions in target binding .
  • Synthetic Flexibility : The carboxamide linker allows for further derivatization, a feature underutilized in simpler analogs like thiazole derivatives .

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